2-Bromo-2-(bromomethyl)butanedioic acid
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Overview
Description
2-Bromo-2-(bromomethyl)butanedioic acid is an organic compound with the molecular formula C5H6Br2O4 It is a derivative of butanedioic acid, where two bromine atoms are substituted at the second carbon and the methyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(bromomethyl)butanedioic acid typically involves the bromination of butanedioic acid derivatives. One common method is the bromination of 2-methylbutanedioic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(bromomethyl)butanedioic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium hydroxide or sodium ethoxide in alcoholic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of hydroxyl, amino, or thiol derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the reagents used.
Scientific Research Applications
2-Bromo-2-(bromomethyl)butanedioic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(bromomethyl)butanedioic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-(chloromethyl)butanedioic acid
- 2-Iodo-2-(iodomethyl)butanedioic acid
- 2-Fluoro-2-(fluoromethyl)butanedioic acid
Comparison
2-Bromo-2-(bromomethyl)butanedioic acid is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make it more reactive in substitution and elimination reactions, and its applications may differ based on these properties.
Properties
CAS No. |
4167-06-0 |
---|---|
Molecular Formula |
C5H6Br2O4 |
Molecular Weight |
289.91 g/mol |
IUPAC Name |
2-bromo-2-(bromomethyl)butanedioic acid |
InChI |
InChI=1S/C5H6Br2O4/c6-2-5(7,4(10)11)1-3(8)9/h1-2H2,(H,8,9)(H,10,11) |
InChI Key |
YXMZDLGGYWYYLB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CBr)(C(=O)O)Br |
Origin of Product |
United States |
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